molecular formula C21H18ClN5O4 B2756094 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899985-54-7

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B2756094
CAS RN: 899985-54-7
M. Wt: 439.86
InChI Key: ZEUQVRKVBPUWKB-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of the protein kinase PIM1, which plays a crucial role in the regulation of cell growth and survival.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Activity : The structural framework of benzamides and related compounds has been widely investigated for their diverse biological activities. For instance, compounds similar to "2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide" have been synthesized and characterized to explore their potential in treating various diseases, including cancer. Studies involve the synthesis of derivatives through reactions that ensure the addition of specific functional groups, aiming to enhance the compounds' bioactivity (He et al., 2014; Kayukova et al., 2022).

Antidiabetic Properties

  • Antidiabetic Agents : Research on the antidiabetic properties of benzamide derivatives, including those with structural similarities to "this compound", has shown promising results. Compounds have been synthesized and evaluated for their inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. The studies highlight the potential of these compounds as antidiabetic agents, emphasizing the importance of substituent patterns on the phenyl ring in enhancing biological activity (Thakral et al., 2020).

Antimicrobial Activity

  • Antimicrobial Potential : The antimicrobial activity of novel derivatives, including sulfonamides and carbamates of morpholinoaniline (a component structurally related to the target compound), has been investigated. These studies demonstrate the compounds' effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. The research underscores the significance of molecular modifications in achieving desired biological effects (Janakiramudu et al., 2017).

Novel Synthetic Pathways

  • Innovative Synthesis Approaches : Investigations into efficient synthetic pathways for creating benzamide derivatives have been conducted. These studies focus on developing novel methodologies for assembling the core structure of such compounds, potentially leading to the discovery of new therapeutic agents. The research demonstrates the utility of specific synthetic strategies in constructing complex molecules, highlighting their importance in medicinal chemistry (Romero et al., 2013).

properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-18-13-16(27(29)30)4-5-17(18)21(28)23-15-3-1-2-14(12-15)19-6-7-20(25-24-19)26-8-10-31-11-9-26/h1-7,12-13H,8-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUQVRKVBPUWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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